molecular formula C17H29NO B14659013 4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol CAS No. 51775-09-8

4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol

Cat. No.: B14659013
CAS No.: 51775-09-8
M. Wt: 263.4 g/mol
InChI Key: QUSFEOWCRRBFAG-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol is a hindered phenolic compound known for its antioxidant properties. It is commonly used to stabilize lubricant oils and other industrial products . The compound’s structure includes a phenolic hydroxyl group and a dimethylamino group, which contribute to its unique chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde and dimethylamine. This reaction is carried out under controlled conditions to ensure the formation of the desired product . The process involves:

    Reactants: 2,6-di-tert-butylphenol, formaldehyde, dimethylamine

    Conditions: The reaction is usually conducted in an organic solvent under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar reactants and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol are primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The dimethylamino group enhances its solubility and reactivity, allowing it to interact effectively with various molecular targets and pathways involved in oxidative stress .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol is unique due to the presence of both the phenolic hydroxyl group and the dimethylamino group, which provide enhanced antioxidant properties and solubility compared to its analogs. This makes it particularly effective in stabilizing industrial products and preventing oxidative degradation .

Properties

CAS No.

51775-09-8

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-2,6-bis(2-methylpropyl)phenol

InChI

InChI=1S/C17H29NO/c1-12(2)7-15-9-14(11-18(5)6)10-16(17(15)19)8-13(3)4/h9-10,12-13,19H,7-8,11H2,1-6H3

InChI Key

QUSFEOWCRRBFAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=CC(=C1O)CC(C)C)CN(C)C

Origin of Product

United States

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